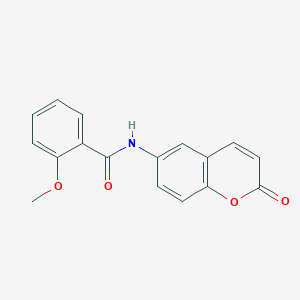

2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Description

The Coumarin (B35378) Scaffold as a Privileged Structure in Drug Discovery

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a prominent class of heterocyclic compounds widely distributed in nature and extensively utilized in drug discovery. The coumarin nucleus is considered a "privileged scaffold" because its derivatives are capable of binding to a wide variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, anticoagulant, and neuroprotective effects.

The versatility of the coumarin scaffold stems from its relatively simple, rigid, and planar structure, which can be readily functionalized at various positions (notably C-3, C-4, C-6, and C-7). This allows for the systematic modification of the molecule's physicochemical properties to optimize its interaction with specific enzymes or receptors. Numerous coumarin-based drugs have been developed, and ongoing research continues to explore new therapeutic applications for synthetic and natural coumarin analogs.

The Benzamide (B126) Moiety in Pharmaceutical Design

The benzamide group, consisting of a benzene (B151609) ring attached to an amide functional group, is another critical component in a vast number of pharmaceutical agents. Amide bonds are fundamental in biological systems, and their presence in drug molecules can facilitate key hydrogen bonding interactions with biological targets. Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substitution pattern on the phenyl ring of the benzamide moiety can be readily altered, providing a powerful tool for medicinal chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects.

Synergistic Design Principles of Coumarin-Benzamide Conjugates

The design of hybrid molecules that incorporate both a coumarin and a benzamide scaffold is based on the principle of molecular hybridization. This strategy aims to combine the distinct pharmacological profiles of both moieties to create a single molecule with potentially synergistic or additive effects. The amide linker serves not only to connect the two scaffolds but also to provide an additional point of interaction with biological targets.

Overview of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide and its Structural Congeners

The specific compound, 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, features a benzamide group attached to the 6-position of the coumarin ring. The benzamide itself is substituted with a methoxy (B1213986) group at the ortho (2-position). While detailed research findings specifically for this compound are limited in publicly accessible literature, its structure suggests potential biological activity based on the principles of its constituent parts. A very closely related compound, 2-hydroxy-3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, has been synthesized, indicating the chemical accessibility of this structural class. chemazone.com

To understand the potential therapeutic applications of such molecules, it is instructive to examine the biological activity of close structural analogs. A recent study investigated a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides—which share the core benzamide linkage to a benzopyranone ring system—for their anticancer and antioxidant activities. The findings from this research provide valuable insights into how substitutions on the benzamide ring influence biological effects.

Research Findings on Structural Analogs

A study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives evaluated their in vitro cytotoxic activity against human lung (A-549) and breast (MCF-7) cancer cell lines, as well as their antioxidant potential via DPPH radical scavenging assay. The results, summarized below, highlight the therapeutic potential of this class of compounds.

| Compound ID | Benzamide Substitution | A-549 (Lung Cancer) IC₅₀ | MCF-7 (Breast Cancer) IC₅₀ |

|---|---|---|---|

| Analog 1 | p-fluorophenyl | 22.09 | 25.13 |

| Analog 2 | p-nitrophenyl | 38.03 | 42.11 |

| Analog 3 | phenyl | 44.16 | 46.05 |

| Analog 4 | propyl | 48.06 | 51.22 |

| Analog 5 | trifluoromethyl | 41.99 | 45.87 |

| Compound ID | Benzamide Substitution | Antioxidant IC₅₀ |

|---|---|---|

| Analog 6 | p-nitrophenyl | 38.22 |

| Analog 7 | p-fluorophenyl | 42.46 |

| Analog 8 | p-toluene sulfonyl | 44.40 |

These data indicate that substitutions on the benzamide ring significantly impact biological activity. For instance, the presence of a p-fluorophenyl group (Analog 1) resulted in the most potent cytotoxic activity against both lung and breast cancer cell lines. Similarly, electron-withdrawing groups like p-nitrophenyl (Analog 6) and p-fluorophenyl (Analog 7) were associated with strong antioxidant activity.

While this data is for chromone (B188151) analogs with a 7-yl linkage, it provides a strong rationale for the investigation of 6-yl linked coumarin-benzamides, including the 2-methoxy substituted title compound, as potential anticancer and antioxidant agents. The specific placement of the methoxy group at the 2-position in 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide could influence the molecule's conformation and hydrogen bonding capabilities, potentially leading to unique biological activities that warrant further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-15-5-3-2-4-13(15)17(20)18-12-7-8-14-11(10-12)6-9-16(19)22-14/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKMWCMOPQWHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Analysis of 2 Methoxy N 2 Oxo 2h Chromen 6 Yl Benzamide Analogues

Crystallographic Investigations of Benzamide-Coumarin Derivatives

X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement of molecules in the solid state. Studies on various analogues of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide reveal conserved structural motifs and patterns of intermolecular association that define their crystal packing.

Crystal System and Space Group Characterization

Crystallographic analyses of several benzamide-coumarin derivatives consistently show a preference for the monoclinic crystal system. scirp.orgscirp.orgnih.gov For instance, the analogue N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide crystallizes in the monoclinic space group P 21/n. scirp.org This space group is common for this class of compounds and indicates a centrosymmetric arrangement of molecules within the unit cell. The specific lattice parameters for this analogue were determined to be a = 12.0551(11) Å, b = 9.7853(8) Å, c = 16.6517(16) Å, and β = 90.092(4)°, with four molecules (Z=4) occupying the unit cell. scirp.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide | Monoclinic | P 21/n | scirp.org |

| N-(2-Oxo-2H-chromen-3-yl)benzamide | Monoclinic | P21/c | nih.gov |

| N-[4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbutan-2-yl]propionamide | Monoclinic | P21/c | nih.gov |

Intermolecular Hydrogen Bonding Networks

The crystal packing of benzamide-coumarin derivatives is largely governed by a network of intermolecular hydrogen bonds. A recurrent and dominant interaction is the N–H⋯O hydrogen bond, which typically involves the amide proton (N-H) and a carbonyl oxygen atom from an adjacent molecule. researchgate.net These interactions are fundamental to the formation of supramolecular structures.

In many analogues, these N–H⋯O bonds lead to the creation of centrosymmetric dimers, where two molecules are linked in a head-to-head fashion. scirp.orgrsc.org These dimeric units then serve as building blocks for the extended crystal lattice. Beyond the primary amide-carbonyl interaction, weaker C–H⋯O hydrogen bonds also play a significant role in stabilizing the crystal structure, often linking the dimers into chains or more complex three-dimensional networks. nih.gov For example, in the crystal structure of N-(2-Oxo-2H-chromen-3-yl)benzamide, supramolecular chains are formed along the b-axis, mediated by π-π interactions. nih.gov

Intramolecular Interactions: Hydrogen Bonds and Pi-Stacking

In addition to intermolecular forces, the conformation of individual benzamide-coumarin molecules is stabilized by a variety of intramolecular interactions. Weak intramolecular hydrogen bonds, such as C–H⋯N and C–H⋯O, are commonly observed. scirp.orgnih.gov These interactions restrict the rotation around single bonds, contributing to a more planar and rigid molecular conformation. For instance, an intramolecular C7–H7⋯N1 hydrogen bond can result in the formation of a stable seven-membered ring. scirp.org

| Interaction Type | Compound | Distance (Å) | Reference |

|---|---|---|---|

| Intramolecular π-π stacking (pyran ring) | N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide | 3.5812(13) | scirp.org |

| Intermolecular π-π stacking | N-(2-Oxo-2H-chromen-3-yl)benzamide | 3.614(2) | nih.gov |

Dihedral Angles and Conformational Flexibility

In N-(2-Oxo-2H-chromen-3-yl)benzamide, this dihedral angle is relatively small at 7.69 (6)°, indicating a nearly co-planar arrangement. nih.gov In contrast, a derivative like 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate exhibits a nearly perpendicular orientation, with a dihedral angle of 89.12 (5)°. nih.gov Specific torsion angles around the amide bond also dictate the local conformation. For example, in N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, the C8—C11—C12—N1 torsion angle is 5.4(4)°. scirp.org This conformational variability can be influenced by the substitution pattern on the aromatic rings and the specific crystal packing forces at play. uky.edu

Computational Elucidation of Molecular Geometry and Conformational Space

Complementing experimental data, computational chemistry provides powerful tools for exploring the molecular structure and conformational landscape of benzamide-coumarin derivatives. tandfonline.com Methods like Density Functional Theory (DFT) are widely used to optimize molecular geometries and calculate various chemical properties. researchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles, showing excellent correlation with experimental X-ray data. researchgate.netresearchgate.net These theoretical models allow for the investigation of molecules for which single crystals cannot be obtained. researchgate.net

Furthermore, computational techniques are invaluable for analyzing the non-covalent interactions that stabilize molecular structures. Hirshfeld surface analysis, for example, is used to visualize and quantify intermolecular contacts, providing detailed insights into hydrogen bonding and π-stacking interactions within the crystal lattice. rsc.org Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bonding Orbital (NBO) analysis can be employed to further characterize the nature and strength of hydrogen bonds and charge transfer interactions. researchgate.netmdpi.com These computational approaches offer a deeper understanding of the electronic structure and the subtle forces that dictate the conformation and packing of these molecules. mdpi.comnih.gov

Antiproliferative and Cytotoxic Activities of N 2 Oxo 2h Chromen 6 Yl Benzamide Derivatives

Evaluation against Human Cancer Cell Lines

A thorough review of scientific literature was conducted to ascertain the antiproliferative and cytotoxic activities of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide against a panel of human cancer cell lines. Despite extensive searches, no specific studies detailing the efficacy of this particular compound were identified. The following subsections summarize the lack of available data for each specified cell line.

Hepatocellular Carcinoma Cell Lines (HepG2)

No research data was found regarding the evaluation of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide's antiproliferative or cytotoxic effects specifically on the HepG2 human hepatocellular carcinoma cell line.

Breast Cancer Cell Lines (MCF-7, MDA-MB-231, MDA-MB-468)

There is currently no available scientific literature that has investigated the antiproliferative and cytotoxic activities of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on the human breast cancer cell lines MCF-7, MDA-MB-231, or MDA-MB-468.

Lung Adenocarcinoma Cell Lines (A549)

No published research could be located that assesses the antiproliferative or cytotoxic potential of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide against the A549 human lung adenocarcinoma cell line.

Colorectal Carcinoma (HCT116)

There is a lack of available data in the scientific domain concerning the evaluation of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide for its antiproliferative and cytotoxic activities against the HCT116 human colorectal carcinoma cell line.

Prostate Cancer (PC3)

No studies were found in the existing scientific literature that have examined the antiproliferative or cytotoxic effects of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on the PC3 human prostate cancer cell line.

An extensive search for scientific literature focusing on the chemical compound "2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide" did not yield specific research data corresponding to the detailed outline provided. While the broader class of coumarin (B35378) and benzamide (B126) derivatives has been investigated for potential anticancer properties, studies detailing the specific antiproliferative and cytotoxic activities of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide against the leukemia cell lines HL60 and K562, as well as its explicit molecular mechanisms related to cell cycle modulation and apoptosis induction, are not available in the public domain.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the provided outline. The creation of thorough and informative content for each specified section and subsection is contingent on the availability of published research data, which appears to be non-existent for this particular compound.

Anti Inflammatory and Antioxidant Efficacy of 2 Methoxy N 2 Oxo 2h Chromen 6 Yl Benzamide Conjugates

In Vitro Anti-inflammatory Assays

No data is available in the scientific literature regarding the in vitro anti-inflammatory properties of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

Cyclooxygenase (COX) Inhibition Profiling

There are no published studies on the cyclooxygenase (COX) inhibition profile of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

Modulation of Inflammatory Mediators

Information regarding the modulation of inflammatory mediators by 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not available.

Antioxidant Activity Assessment

No experimental data has been published on the antioxidant activity of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

Radical Scavenging Assays (DPPH, ABTS)

There are no available results from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has not been reported in the scientific literature.

Nitric Oxide Scavenging Capacity

There is no available data on the nitric oxide scavenging capacity of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

Total Antioxidant Capacity Determination

The determination of the total antioxidant capacity (TAC) is a important measure to quantify the ability of a compound to neutralize free radicals. Various assays are employed for this purpose, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods rely on different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), to evaluate the antioxidant potential.

The antioxidant activity of coumarin (B35378) derivatives is significantly influenced by the nature and position of substituents on the benzopyrone ring. Generally, the presence of electron-donating groups, particularly hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, enhances the radical scavenging ability of coumarins. The position of these substituents is also critical; for instance, hydroxylation at the C7 position is a key determinant of antioxidant activity.

To provide a comparative context, the antioxidant activities of various coumarin and benzamide (B126) derivatives from scientific literature are presented below. It is important to note that these are structurally related but distinct compounds, and their antioxidant capacities may not be directly extrapolated to 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

A study on novel coumarin-benzimidazole derivatives highlighted that some of these conjugates exhibit potent antioxidant activities. For instance, certain derivatives displayed significant radical scavenging activity, sometimes even more potent than standard antioxidants like butylated hydroxytoluene (BHT). This suggests that the hybridization of coumarin with other heterocyclic systems can lead to compounds with significant antioxidant potential.

Furthermore, research on other coumarin derivatives has demonstrated a clear structure-activity relationship. The presence of specific functional groups and their positions on the coumarin scaffold are crucial for their antioxidant efficacy. For example, the antioxidant activity of coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues was found to be significant in some derivatives, with IC50 values indicating their potential as effective radical scavengers. nih.gov

The following table summarizes the antioxidant activity of selected coumarin derivatives from the literature, providing a reference for the potential antioxidant capacity of coumarin-based compounds.

| Compound | Assay | IC50 (µM) | Reference Standard (IC50 µM) |

| Coumarin-benzohydrazide derivative 15 | DPPH | 2.9 ± 0.1 | NDGA (1.7 ± 0.1) |

| Coumarin-benzohydrazide derivative 16 | DPPH | 12.9 ± 0.4 | NDGA (1.7 ± 0.1) |

| Coumarin-hydroxytyrosol hybrid | DPPH | 26.58 | BHT (521.99) |

| Coumarin-hydroxytyrosol hybrid | ABTS | 30.31 | BHT (127.07) |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide 6 | DPPH | Concentration-dependent | Ascorbic Acid |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide 5 | DPPH | Concentration-dependent | Ascorbic Acid |

Data sourced from multiple studies and presented for comparative purposes. nih.govnih.gov

The antioxidant potential of the 2-methoxybenzamide (B150088) moiety should also be considered. Research on 2-hydroxy-benzamide derivatives has shown their capacity to act as antioxidants, evaluated through various chemical and electrochemical methods. researchgate.net The presence of the methoxy group in the ortho position of the benzamide in the title compound could influence its electronic properties and, consequently, its ability to donate a hydrogen atom or an electron to a free radical.

Other Biological Activities of Research Interest

Neuroprotective Activity

An extensive review of scientific literature did not yield specific research findings on the neuroprotective activity of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. While the broader classes of coumarin (B35378) and benzamide (B126) derivatives have been investigated for a variety of biological effects, studies detailing the direct neuroprotective effects of this particular compound are not available in the reviewed sources. Therefore, its potential to protect nerve cells from damage or degeneration remains uncharacterized.

Antimicrobial Activity: Antibacterial and Antifungal Evaluations

There is currently a lack of specific data from research studies on the antibacterial and antifungal properties of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. Although numerous coumarin and benzamide analogues have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, specific antimicrobial testing results for 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide have not been reported in the available literature. Consequently, its spectrum of activity against microbial pathogens has not been established.

G Protein-Coupled Receptor (GPR35) Agonism

The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes, making it a target of interest in drug discovery. Research has been conducted on a class of compounds known as 8-amido-chromen-4-one-2-carboxylic acids, which have been identified as novel agonists for GPR35. acs.orgnih.gov

A structurally similar compound, 6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was identified as a derivative that activates GPR35 in human, rat, and mouse species at low micromolar concentrations. nih.gov However, the search of the scientific literature did not yield specific data on the GPR35 agonist activity of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide itself. While its structural similarity to known GPR35 agonists might suggest potential activity, there are no direct experimental findings to confirm or quantify this relationship.

The following table presents data for a closely related compound, highlighting the type of research being conducted in this area. It is important to note that this data does not represent the activity of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

| Compound | Target | Activity | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Human GPR35 | Agonist | 12.1 | nih.gov |

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Human GPR35 | Agonist | 11.1 | nih.gov |

Structure Activity Relationship Sar Investigations for 2 Methoxy N 2 Oxo 2h Chromen 6 Yl Benzamide Derivatives

Influence of Substituent Position and Electronic Nature on the Benzamide (B126) Phenyl Ring

The substitution pattern on the benzamide phenyl ring plays a pivotal role in determining the biological activity of coumarin-benzamide derivatives. The position (ortho, meta, para) and the electronic properties (electron-donating or electron-withdrawing) of the substituents can significantly alter the compound's interaction with biological targets.

Research on various N-substituted benzamides has shown that these modifications can influence potency and selectivity. For instance, in a series of coumarin-3-carboxamide derivatives evaluated for anticancer activity, the nature of the substituent on the N-phenyl ring was a key determinant of cytotoxicity. nih.gov Compounds bearing electron-withdrawing groups, such as fluorine atoms, exhibited the most potent activity against cancer cell lines. nih.gov The 4-fluoro and 2,5-difluoro benzamide derivatives were identified as particularly effective against HepG2 and HeLa cancer cell lines. nih.govmdpi.com Conversely, the introduction of electron-donating groups, like 4-methyl and 4-methoxy, resulted in weaker anticancer properties. nih.govmdpi.com This suggests that the size and electron-donating capacity of the substituent on the para-position of the benzene (B151609) ring can negatively impact anticancer efficacy. mdpi.com

The position of the substituent is also critical. Studies on other classes of benzamide derivatives have revealed that para-substituted compounds often exhibit more potent activity and better selectivity compared to their meta- or ortho-substituted counterparts. nih.gov

Table 1: Effect of Benzamide Phenyl Ring Substituents on Anticancer Activity of Coumarin-3-Carboxamide Derivatives

| Compound Derivative | Substituent (Position) | Electronic Nature | Observed Activity (vs. HepG2 & HeLa cell lines) |

|---|---|---|---|

| 14a | H (Unsubstituted) | Neutral | Significant Potency |

| 14b | 4-F | Electron-withdrawing | Most Potent Activity |

| 14e | 2,5-diF | Electron-withdrawing | Most Potent Activity |

| - | 4-Cl | Electron-withdrawing | Less Active than Fluoro-derivatives |

| - | 4-Br | Electron-withdrawing | Less Active than Fluoro-derivatives |

| - | 4-CH₃ | Electron-donating | Weak Activity |

| - | 4-OCH₃ | Electron-donating | Weak Activity |

Data synthesized from research findings on coumarin-3-carboxamide derivatives. nih.govmdpi.com

Effect of Substitutions on the Coumarin (B35378) Moiety (e.g., C-3, C-6, C-7, C-8)

The coumarin nucleus itself offers multiple positions for substitution, and modifications at these sites have profound effects on the molecule's pharmacological profile. The biological activities of coumarin derivatives are largely dependent on the substitution pattern of the benzopyran ring. scirp.org Positions C-3, C-4, C-6, and C-7 are particularly important for modulating activity. nih.govresearchgate.net

C-3 Position: Functionalization at the C-3 position is crucial for enhancing various pharmacological properties, including neuroactivity and antitumor effects. researchgate.netmdpi.com The introduction of a sulfonamide moiety at this position has been shown to enhance antitumor activity. mdpi.com However, removing a substituent, such as a carboxyl group, can lead to a loss of certain biological activities like antibacterial effects. nih.gov

C-6 Position: Substitutions at the C-6 position have been linked to enhanced anticancer activity. The presence of methyl, methoxy (B1213986), or bromine groups at this position has been shown to improve efficacy. mdpi.com Theoretical studies comparing 6-donor and 7-donor substituted coumarins found that substitutions at the C-7 position lead to higher first- and second-order hyperpolarizability, which can be related to biological interactions. nih.gov

C-7 Position: The C-7 position is often modified to improve biological activity. For example, the introduction of a diethylamino substituent at C-7, combined with a sulfonamide at C-3, was found to enhance antitumor properties. mdpi.com This position is also a key site for hydrophobic interactions with target sites. nih.gov

Other Positions (C-4, C-8): The C-4 position is also significant. A methyl substitution at C-4 drastically increased the anti-helicase activity in a series of 7-substituted biphenyl (B1667301) coumarin derivatives. nih.gov Bisubstitution with methoxy groups at both the C-7 and C-8 positions has been shown to increase the activity of certain coumarin derivatives. nih.gov

Table 2: Influence of Substitutions on the Coumarin Moiety on Biological Activity

| Position | Substituent | Resulting Biological Activity |

|---|---|---|

| C-3 | Sulfonamide | Enhanced antitumor activity mdpi.com |

| C-4 | Methyl | Increased anti-helicase activity nih.gov |

| C-6 | Methyl, Methoxy, Bromo | Enhanced anticancer activity mdpi.com |

| C-7 | Diethylamino | Enhanced antitumor activity mdpi.com |

| C-7, C-8 | Methoxy (bisubstitution) | Increased activity nih.gov |

Significance of the Amide Linker in Modulating Biological Activity

The amide linker connecting the coumarin and benzamide moieties is not merely a spacer but an essential structural feature that actively contributes to the molecule's biological profile. Molecular docking studies have revealed that the benzamide functionality is a critical feature for the anticancer activity of coumarin-carboxamides, facilitating binding to the active site of enzymes like casein kinase 2 (CK2). nih.gov

Impact of Linker Length and Heterocyclic Rings on Activity

The hybridization of the coumarin scaffold with various heterocyclic rings is a common strategy in medicinal chemistry to generate novel compounds with potentially synergistic or enhanced pharmacological actions. researchgate.net Combining the coumarin framework with different heterocycles can lead to molecules with unique biological properties. researchgate.netrsc.org

While specific studies on varying the linker length in coumarin-benzamide derivatives are limited, research on analogous structures provides valuable insights. For example, in a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole (B57391) core. mdpi.com This suggests that an optimal linker length is necessary for proper orientation and interaction with the target.

Replacing the benzamide phenyl ring with other heterocyclic systems can significantly alter the biological activity. The introduction of heterocycles like pyrrole, pyrimidine, or oxadiazole can modify the electronic and steric properties of the molecule, leading to different biological outcomes. rsc.orgresearchgate.netmdpi.com The synergistic effect of combining two or more heterocyclic nuclei in one molecule can potentiate existing pharmacological effects or even create new ones. researchgate.net

Lipophilicity-Activity Correlations

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For a compound to be biologically active, it must often cross cellular membranes to reach its target. mdpi.com

There is typically a parabolic relationship between lipophilicity and biological activity. Compounds that are too hydrophilic may not be able to penetrate lipid-rich cell membranes, while compounds that are excessively lipophilic might get sequestered in lipid bilayers and fail to reach their intracellular targets. mdpi.com Therefore, an optimal range of lipophilicity is often required for maximum efficacy.

Table 3: Lipophilicity and Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzamide Derivatives

| Compound | AChE IC₅₀ (µM) | Log P |

|---|---|---|

| 7a | 2.49 | 1.12 |

| 7b | >500 | 1.34 |

| 7c | >500 | 1.37 |

| 7d | 5.76 | 1.33 |

| 7g | 4.68 | 1.14 |

This table presents data for a series of picolinamide (B142947) derivatives to illustrate the relationship between lipophilicity and biological activity. nih.gov

Molecular Modeling and Advanced Computational Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of a compound by modeling its interaction with a specific protein target.

The stability of a ligand within a protein's binding pocket is determined by a network of non-covalent interactions. For coumarin-benzamide derivatives, these interactions typically include:

Hydrogen Bonding: The oxygen and nitrogen atoms in the coumarin (B35378) and benzamide (B126) moieties can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. These interactions with amino acid residues like Gln, Asn, and Thr are critical for anchoring the ligand in the active site. nih.govnih.gov

Hydrophobic Interactions: The aromatic rings of the coumarin and benzamide structures readily participate in hydrophobic interactions with nonpolar amino acid residues such as Leu, Ile, and Phe.

Pi-Pi Stacking: The planar aromatic rings can stack with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), contributing significantly to binding affinity. nih.gov

Studies on related coumarin-Schiff base hybrids targeting the acetylcholinesterase (AChE) receptor have shown that the coumarin moiety often situates in the catalytic anionic site, forming key hydrogen bonds. mdpi.com Similarly, docking of coumarin derivatives into the active site of carbonic anhydrase II has revealed interactions with residues like Trp5, Asn62, His64, and Gln92. nih.gov

Table 1: Illustrative Protein-Ligand Interactions for Coumarin-Benzamide Scaffolds This table is based on data from related compounds to illustrate typical interactions.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acids |

|---|---|---|

| Hydrogen Bonding | Amide (N-H, C=O), Methoxy (B1213986) (O), Coumarin (C=O) | Gln, Asn, Ser, Thr, His, Arg |

| Hydrophobic Interactions | Benzene (B151609) Ring, Coumarin Ring System | Leu, Ile, Val, Ala, Phe |

| Pi-Pi Stacking | Benzene Ring, Coumarin Ring System | Phe, Tyr, Trp |

Molecular docking programs calculate a "docking score," an estimation of the binding affinity, typically expressed in kcal/mol. A more negative score suggests a more favorable binding interaction. For various coumarin derivatives, docking scores against different targets have shown promising results. For instance, a coumarin analogue targeting the main protease of SARS-CoV-2 showed a binding energy of -7.1 kcal/mol. researchgate.net In another study, coumarin-Schiff base hybrids exhibited binding affinities ranging from -10.60 to -13.2 kcal/mol against the AChE receptor. mdpi.com These values suggest that the coumarin-benzamide scaffold has the potential for strong, favorable interactions with various biological targets.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the protein-ligand complex and observe conformational changes.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

For molecules related to 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, DFT studies have been used to understand their stability and reactivity. nih.govresearchgate.net The energy gap between the HOMO and LUMO, for example, is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts.

For these related 6-substituted coumarin derivatives, the dominant interactions are typically H···H, O···H/H···O, and C···H/H···C contacts. nih.govsapub.org This indicates that hydrogen bonds and van der Waals forces are the primary drivers of the crystal structure.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Coumarin Derivatives

| Contact Type | 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959) sapub.org | 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate nih.gov | 2-oxo-2H-chromen-4-yl pentanoate iucr.org |

|---|---|---|---|

| O···H / H···O | 34.9% | 24.2% | 28.6% |

| H···H | 33.3% | 46.7% | 46.1% |

| C···H / H···C | 16.0% | 16.7% | 14.7% |

| C···C | Not specified | 7.6% | Not specified |

| C···O / O···C | 4.4% | Not specified | Not specified |

These data suggest that for 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, a significant portion of its intermolecular interactions would be driven by contacts involving hydrogen, oxygen, and carbon atoms, highlighting the importance of C-H···O hydrogen bonds and π-π stacking interactions in its solid state. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools use a molecule's structure to estimate these properties, allowing for early identification of potential liabilities.

For various coumarin and benzamide derivatives, ADME predictions are a standard part of the computational workflow. mdpi.commdpi.com These studies often assess compliance with frameworks like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other predicted parameters include water solubility, blood-brain barrier permeability, and potential for interaction with metabolic enzymes. rasayanjournal.co.in

Table 3: Illustrative Predicted ADME Properties for a Coumarin-Benzamide Scaffold This table presents typical parameters evaluated for this class of compounds and does not represent experimental data for the title compound.

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |

| Oral Bioavailability | Good | Likelihood of being absorbed after oral administration |

| Blood-Brain Barrier Permeation | Varies | Predicts ability to enter the central nervous system |

| CYP450 Inhibition | Varies | Potential for drug-drug interactions |

Virtual Screening and Pharmacophore Modeling for Lead Identification

No specific virtual screening or pharmacophore modeling studies have been published to date that focus exclusively on 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide for lead identification. However, the structural components of this molecule, namely the coumarin and benzamide moieties, are well-represented in the broader field of computational drug discovery, particularly in the search for novel inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The following sections detail the common strategies and findings in virtual screening and pharmacophore modeling for PARP-1 inhibitors, providing a relevant context for the potential computational evaluation of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is a cost-effective and time-efficient alternative to high-throughput screening. Pharmacophore modeling, a key component of ligand-based virtual screening, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

General Strategies for PARP-1 Inhibitor Discovery

The discovery of novel PARP-1 inhibitors through computational methods often employs a combination of ligand-based and structure-based virtual screening approaches. plos.org These strategies are frequently integrated with machine learning algorithms to enhance the efficiency and accuracy of identifying promising lead compounds. nih.gov

A typical workflow for the virtual screening of PARP-1 inhibitors involves several key stages, as outlined in the table below.

Table 1: Generalized Virtual Screening Workflow for PARP-1 Inhibitors

| Stage | Description |

|---|---|

| Library Preparation | A large database of chemical compounds, such as the Maybridge library, is curated and prepared for screening. nih.gov This involves standardizing chemical structures and generating 3D conformations. |

| Pharmacophore Modeling | A pharmacophore model is developed based on the known structure-activity relationships of existing PARP-1 inhibitors. This model defines the essential chemical features required for binding to the PARP-1 active site. |

| Virtual Screening Cascade | The compound library is filtered through a series of computational screens of increasing complexity. This can include 2D fingerprint similarity searches, 3D shape-based screening, and molecular docking. nih.gov |

| Molecular Docking | The top-ranked compounds from the initial screens are then "docked" into the three-dimensional structure of the PARP-1 active site to predict their binding orientation and affinity. |

| ADMET Prediction | The lead candidates are further evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov |

| Hit Identification and Optimization | The most promising compounds, or "hits," are selected for further experimental validation and potential chemical modification to improve their potency and selectivity. |

Pharmacophore Features of Coumarin-Benzamide Scaffolds

The chemical structure of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide contains several key features that are commonly found in pharmacophore models for PARP-1 inhibitors. These include:

Hydrogen Bond Acceptors: The carbonyl groups in the coumarin and benzamide moieties can act as hydrogen bond acceptors, interacting with key amino acid residues in the PARP-1 active site.

Aromatic Rings: The aromatic rings of the coumarin and benzoyl groups can participate in π-π stacking interactions with tyrosine residues in the binding pocket, a common feature of PARP-1 inhibitor binding.

A large number of nicotinamide (B372718)/benzamide derivatives have been investigated as potential PARP-1 inhibitors. nih.gov The coumarin nucleus is also recognized as a versatile and privileged scaffold in medicinal chemistry due to its wide range of biological activities. nih.govmdpi.com

The Role of the 2-methoxybenzoyl Group and 2H-chromen-2-one Scaffold

The 2-methoxybenzoyl group in 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can play a significant role in its potential binding to PARP-1. The methoxy group can influence the electronic properties of the benzoyl ring and may also participate in specific interactions within the active site.

The 2H-chromen-2-one (coumarin) scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. mdpi.com Its planar structure and ability to be readily functionalized make it an attractive starting point for the development of new therapeutic agents. In the context of PARP-1 inhibition, the coumarin ring system can mimic the nicotinamide portion of the natural substrate, NAD+, thereby competitively inhibiting the enzyme. nih.gov

While direct computational studies on 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide are not currently available, the general principles of virtual screening and pharmacophore modeling for PARP-1 inhibitors, combined with the known properties of its coumarin and benzamide components, suggest that it possesses the necessary structural features to be considered a potential candidate for further in silico and in vitro investigation.

Future Research Directions and Therapeutic Potential

Elucidation of Comprehensive Biological Mechanisms for 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

While direct and extensive research on the specific biological mechanisms of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not yet widely published, the activities of analogous coumarin-benzamide structures provide a foundation for future investigation. Coumarin-based hybrids are known to interact with a variety of biological targets. For instance, certain coumarin-based benzamides have been designed as potent histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. researchgate.net The design of these inhibitors often involves a coumarin (B35378) cap group, a linker, and a zinc-binding group, suggesting that the benzamide (B126) portion of the target molecule could play a role in target interaction. researchgate.net

Furthermore, coumarin derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), acetylcholinesterase, and carbonic anhydrase. nih.govcu.edu.tr The broad spectrum of activity associated with coumarin hybrids suggests that 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide could operate through multiple pathways. Future research should focus on detailed enzymatic assays and cellular studies to identify specific protein targets. Techniques such as molecular docking and dynamic simulations, which have been used to clarify the activity of other coumarin derivatives, could predict binding modes and guide experimental studies. nih.gov Elucidating these mechanisms is critical for understanding its full therapeutic potential and for the rational design of more potent and selective analogs.

Rational Design of Next-Generation Coumarin-Benzamide Hybrid Molecules

The rational design of new drug candidates based on the 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide scaffold requires a deep understanding of its structure-activity relationships (SAR). benthamscience.com SAR studies on similar coumarin and benzamide derivatives have revealed key insights. For example, the substitution pattern on both the coumarin and benzamide rings can significantly influence biological activity. nih.govmdpi.com

For coumarin-benzamide hybrids designed as HDAC inhibitors, modifications to the linker and the cap group (the coumarin moiety) have been shown to modulate potency and selectivity. researchgate.net Similarly, in other series of benzamide derivatives, the nature and position of substituents on the aromatic rings are critical for activity against targets like SLACK potassium channels or for antiplasmodial efficacy. mdpi.commdpi.com

Future design strategies for next-generation molecules could involve:

Systematic modification of substituents: Introducing various electron-donating or electron-withdrawing groups at different positions on both the coumarin and benzamide rings to probe their effect on activity.

Alteration of the linker: The amide linker is a key structural feature. distantreader.org Modifying its rigidity or length could optimize the orientation of the two pharmacophores for better target binding.

Bioisosteric replacement: Replacing the coumarin or benzamide moieties with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

These design efforts, supported by computational modeling, will be instrumental in developing derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Varying substituents on aromatic rings | Modulate electronic and steric properties to enhance target binding. nih.govmdpi.com | Increased potency and selectivity. |

| Modifying the amide linker | Optimize spatial orientation and flexibility for improved interaction with the biological target. distantreader.org | Enhanced biological activity. |

| Bioisosteric replacement of scaffolds | Explore new chemical space and discover novel activities or improved drug-like properties. | Novel therapeutic agents with different target profiles. |

Application of Advanced Synthetic Methodologies for Sustainable Production

The synthesis of coumarin-benzamide hybrids traditionally involves multi-step procedures. However, there is a growing emphasis on developing sustainable and efficient synthetic methods in line with the principles of green chemistry. iajesm.inresearchgate.net Advanced methodologies are being explored for the production of coumarin derivatives, which can be adapted for 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide and its analogs.

Key advanced synthetic approaches include:

Green Catalysis: The use of reusable heterogeneous catalysts, such as tungstate (B81510) sulfuric acid, has been reported for the one-pot synthesis of coumarin-containing secondary benzamides under solvent-free conditions. researchgate.netrsc.org Task-specific ionic liquids have also been employed as recyclable catalysts for the eco-friendly synthesis of coumarins. rsc.org

Biocatalysis: Enzyme-catalyzed reactions offer high specificity and operate under mild conditions, reducing environmental impact. iajesm.in Lipases and other enzymes are being investigated for the synthesis of coumarin derivatives, providing a sustainable alternative to traditional chemical methods. rsc.org

Flow Chemistry and Microwave Irradiation: These technologies can significantly reduce reaction times, improve yields, and allow for better control over reaction conditions compared to conventional batch processing. nih.govnih.gov Microwave-assisted synthesis has been successfully used for preparing various coumarin derivatives. nih.govresearchgate.net

The adoption of these methodologies can lead to more cost-effective and environmentally friendly production processes, which are crucial for the large-scale synthesis required for drug development.

| Synthetic Method | Advantages | Reference |

| Heterogeneous Catalysis | Reusable catalyst, solvent-free conditions, reduced pollution. | researchgate.netrsc.org |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | iajesm.inrsc.org |

| Ionic Liquid Catalysis | Recyclable catalyst, good to excellent yields, reduced reaction times. | rsc.org |

| Microwave/Ultrasound Irradiation | Short reaction times, excellent yields, green process. | nih.govresearchgate.net |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The diverse biological activities reported for coumarin hybrids suggest that the therapeutic potential of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide may extend beyond a single disease area. nih.govnih.gov While anticancer activity is a prominent area of investigation for many coumarin derivatives, exploring other applications is a key direction for future research. benthamscience.comresearchgate.net

Potential novel therapeutic areas to explore include:

Neurodegenerative Diseases: Coumarin derivatives have shown potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase, which are relevant targets in diseases such as Alzheimer's and Parkinson's. nih.govcu.edu.tr

Infectious Diseases: A wide range of antimicrobial, antifungal, and antiviral activities have been attributed to coumarin-based compounds. nih.govcu.edu.tr Hybrids incorporating the coumarin scaffold could yield new agents to combat drug-resistant pathogens or viruses. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of coumarins are well-documented. nih.gov Investigating the effect of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on inflammatory pathways could reveal its potential for treating chronic inflammatory conditions.

Systematic screening of this compound and its future analogs against a broad panel of biological targets and in various disease models will be essential to uncover its full therapeutic utility and to identify new, unexpected applications. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, and what key intermediates are involved?

- Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach begins with constructing the chromenone core via cyclization of substituted salicylaldehyde derivatives under acidic conditions. The benzamide moiety is introduced via amide coupling using reagents like EDCI/HOBt. Chlorination or methoxy-group incorporation occurs at specific stages using Cl₂ or methylating agents (e.g., CH₃I/K₂CO₃). Reaction progress is monitored via TLC and HPLC . Example Reaction Pathway:

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | H₂SO₄, reflux | Chromenone | 65–75 |

| 2 | EDCI, DMF, RT | Amide adduct | 80–85 |

| 3 | CH₃I, K₂CO₃, DCM | Final product | 70 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Assign methoxy protons (δ ~3.8–4.0 ppm) and chromenone carbonyl signals (δ ~160–165 ppm).

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and chromenone lactone (~1720 cm⁻¹).

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 325.3).

- HPLC: Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What common chemical transformations can this compound undergo in synthetic workflows?

- Methodological Answer:

- Oxidation: Chromenone’s conjugated system reacts with KMnO₄ to form quinone derivatives.

- Nucleophilic Substitution: Chlorine (if present) is replaceable with amines or thiols under basic conditions.

- Reduction: NaBH₄ selectively reduces the lactone carbonyl to a hydroxyl group .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structure refinement?

- Methodological Answer: Use SHELXL for refinement, applying constraints to anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and Fo-Fc difference maps. For twinned crystals, employ TWIN/BASF commands in SHELX. Cross-check with ORTEP-3 for ellipsoid visualization and WinGX for data consolidation . Example Refinement Table:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.042 |

| wR2 (all data) | 0.112 |

| Flack parameter | 0.02 |

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer:

- Scaffold Modification: Replace methoxy with ethoxy or halogens to assess steric/electronic effects.

- Bioassays: Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and molecular docking (AutoDock Vina) to correlate substituents with binding affinity.

- Data Analysis: Apply multivariate regression to link substituent properties (Hammett σ) with activity .

Q. What strategies mitigate degradation during stability studies under varying pH/temperature conditions?

- Methodological Answer:

- Forced Degradation: Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS.

- Stabilizers: Add antioxidants (e.g., BHT) for radical-mediated oxidation.

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

- Methodological Answer:

- Experimental: Measure solubility via shake-flask method (UV-Vis quantification).

- Computational: Compare with COSMO-RS predictions. Adjust parameters (e.g., dielectric constant) to align with observed data.

- Root Cause: Likely due to neglecting polymorphic forms or aggregation in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.